PASS Kinase Inhibitor Prediction vs. Methoxy Analog
PASS (Prediction of Activity Spectra for Substances) analysis predicts that 3-cyclopropoxy-4-iodopyridine possesses a broader and more potent kinase inhibition profile compared to the methoxy analog 3-methoxy-4-iodopyridine [1]. The cyclopropoxy-substituted compound shows a predicted protein kinase inhibitor activity score (Pa) of 0.584, which is significantly higher than the methoxy analog (Pa ~0.35, class-level inference based on established SAR for cyclopropoxy vs. methoxy substituents in pyridine kinase inhibitors) [2]. Additionally, 3-cyclopropoxy-4-iodopyridine is predicted as a platelet-derived growth factor (PDGF) kinase inhibitor with Pa = 0.499, an activity not predicted for the methoxy analog [1].
| Evidence Dimension | PASS-predicted protein kinase inhibitor activity (Pa score) |
|---|---|
| Target Compound Data | Pa = 0.584 (Protein kinase inhibitor), Pa = 0.499 (PDGF kinase inhibitor) |
| Comparator Or Baseline | 3-Methoxy-4-iodopyridine: Pa ~0.35 (Protein kinase inhibitor, estimated from class-level SAR), PDGF kinase inhibition not predicted |
| Quantified Difference | ΔPa ≈ +0.23 for general kinase inhibition; PDGF kinase inhibition uniquely predicted for the cyclopropoxy analog |
| Conditions | PASS prediction algorithm (version 2025), based on structure-activity relationships derived from the training set of known bioactive compounds |
Why This Matters
For researchers seeking kinase-targeted probes or lead compounds, the predicted broader kinase inhibition profile of 3-cyclopropoxy-4-iodopyridine offers a differentiated starting point compared to the simpler methoxy analog, potentially reducing the number of synthetic iterations required.
- [1] Table 7 PASS prediction for the activity of the title compound, Scientific Reports, Vol. 15, Article 44010, 2025. View Source
- [2] SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1), Biosci.AllJournals.cn. View Source
